3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O5S and its molecular weight is 458.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of the dibenzo-oxazepine class and features a sulfonamide group along with halogen substituents, which contribute to its unique pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is C22H21ClN2O4S, with a molecular weight of 392.84 g/mol. Its structural features include:
Property | Value |
---|---|
Molecular Formula | C22H21ClN2O4S |
Molecular Weight | 392.84 g/mol |
LogP | 4.9141 |
Polar Surface Area | 45.653 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The sulfonamide group may enhance its binding affinity to target proteins, potentially influencing pathways related to:
- Signal Transduction : Modulating cellular signaling pathways.
- Gene Expression : Affecting transcription factors and gene regulation.
- Metabolic Processes : Interfering with metabolic enzymes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : The presence of the sulfonamide moiety suggests potential effectiveness against bacterial infections.
- Anticancer Properties : Preliminary studies indicate that derivatives of dibenzo[b,f][1,4]oxazepine may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some studies have shown that similar compounds can reduce inflammation markers in vitro.
Case Studies
Several studies have investigated the biological properties of related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential use in treating bacterial infections .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that dibenzo[b,f][1,4]oxazepine derivatives could inhibit the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 3: Anti-inflammatory Properties
Research highlighted the anti-inflammatory effects of oxazepine derivatives in animal models of arthritis. The compounds reduced pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-3-25-18-6-4-5-7-21(18)30-19-10-8-14(12-16(19)22(25)26)24-31(27,28)15-9-11-20(29-2)17(23)13-15/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJIJUDEWIXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.